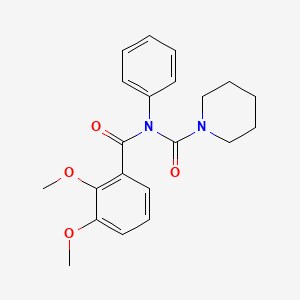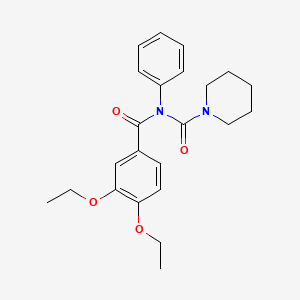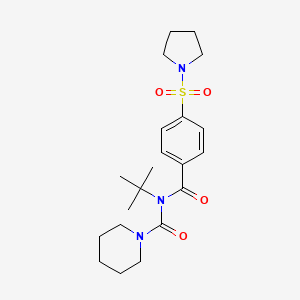
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide, also known as TBPSB, is an organic compound with a wide range of applications in scientific research. This compound has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and drug delivery.
Wirkmechanismus
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide acts as a prodrug, which is a molecule that can be converted into an active drug in the body. When N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide is administered, it is converted into its active form, which is then able to interact with cellular targets. This interaction can lead to a variety of effects, depending on the drug and the target.
Biochemical and Physiological Effects
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can have a variety of biochemical and physiological effects, depending on the drug and the target. For example, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to modulate the activity of enzymes, receptors, and other proteins. It can also be used to modulate the activity of hormones and other signaling molecules. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to modulate the activity of transcription factors, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to produce a variety of compounds. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be used to control the release of drugs in the body, which can be useful for drug discovery and drug development. However, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide also has some limitations. For example, it is not very stable and can degrade over time. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be toxic to cells, so it should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide. One potential direction is the development of new drug delivery systems based on N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide. Another potential direction is the development of new drugs that are modified with N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide in order to improve their efficacy and safety. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide could be used to study the effects of drugs on the body, as well as the effects of other compounds on the body. Finally, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide could be used to study the effects of gene expression, as well as the effects of environmental factors on gene expression.
Synthesemethoden
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a multi-step reaction. The first step involves the reaction of piperidine-1-carbonyl chloride (PCC) with pyrrolidine-1-sulfonyl chloride (PSC) in the presence of a base such as potassium carbonate or sodium carbonate. This reaction produces N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)amide (TBPSA). The second step involves the reaction of TBPSA with benzoyl chloride (BC) in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has a number of applications in scientific research. It has been used in the development of drug delivery systems, as it can be used to control the release of drugs in the body. N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has also been used in biochemical and physiological studies, as it can be used to study the effects of drugs on the body. In addition, N-tert-butyl-N-(piperidine-1-carbonyl)-4-(pyrrolidine-1-sulfonyl)benzamide has been used in drug development, as it can be used to modify the structure of drugs in order to improve their efficacy and safety.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-21(2,3)24(20(26)22-13-5-4-6-14-22)19(25)17-9-11-18(12-10-17)29(27,28)23-15-7-8-16-23/h9-12H,4-8,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHRKFPHFUNEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485020.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide](/img/structure/B6485025.png)
![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B6485051.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6485071.png)
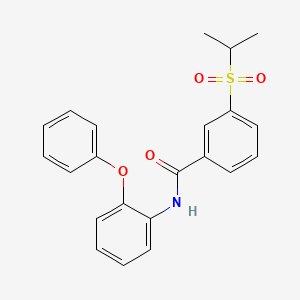

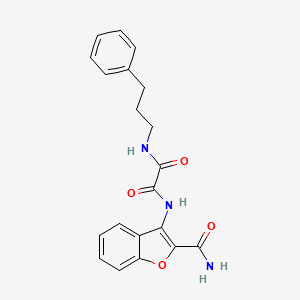
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)
